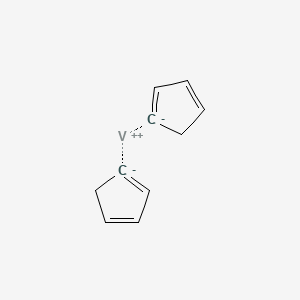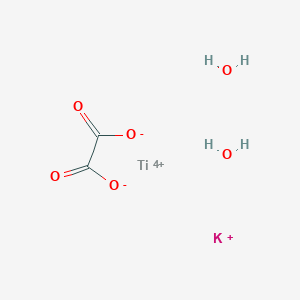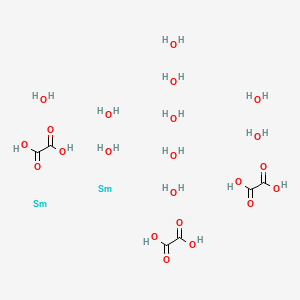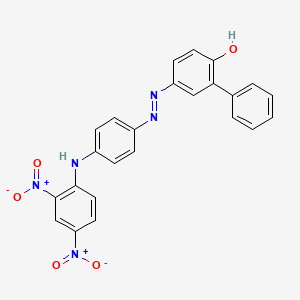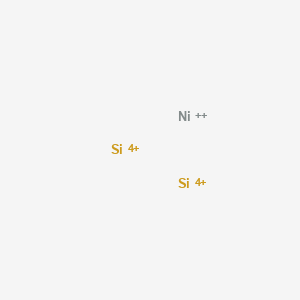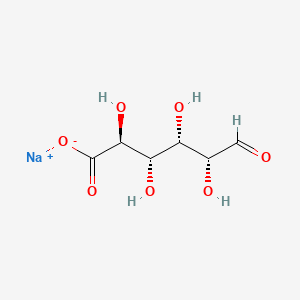
Sodium glucuronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グルクロン酸ナトリウムは、グルコースから誘導されたカルボン酸であるグルクロン酸のナトリウム塩です。化学式C6H9NaO7を持つ、白色の、水溶性化合物です。グルクロン酸ナトリウムは、様々な毒素や薬物の抱合とそれに続く排泄を助け、体内の解毒過程における役割で知られています。
作用機序
グルクロン酸ナトリウムは、主にグルクロン酸抱合と呼ばれるプロセスを通じてその効果を発揮します。このプロセスでは、グルクロン酸は様々な内因性および外因性物質と抱合され、より水溶性になり、体からの排泄が促進されます。 このメカニズムは、薬物、毒素、その他の有害物質の解毒に不可欠です .
類似化合物:
グルコン酸ナトリウム: グルコン酸から誘導された別のナトリウム塩で、キレート作用で知られています。
グルクロン酸: グルクロン酸ナトリウムの母体化合物で、同様の解毒プロセスに関与しています。
グルカル酸: グルクロン酸の酸化型で、生分解性ポリマーに用途があります。
独自性: グルクロン酸ナトリウムは、肝臓の解毒過程における特定の役割、すなわち様々な毒素や薬物の抱合と排泄を助けることにより、独特です。 物質の溶解性と排泄を向上させる能力は、特に医療および製薬用途において価値があります .
生化学分析
Biochemical Properties
Sodium glucuronate plays a significant role in biochemical reactions. It is involved in the process of glucuronidation, where glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This process is crucial for the body to rid itself of toxins or to aid in the delivery of drugs or hormones .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. The primary oxidation of this compound occurs with UDP-α-D-glucose (UDPG), not with the free sugar . This process involves the transformation of UDP-glucose into UDP-xylose, which is an important sugar donor required for the synthesis of plant cell wall polysaccharides .
Metabolic Pathways
This compound is involved in the uronic acid pathway of glucose conversion to glucuronate . This process begins with the conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is then oxidized to UDP-glucuronate by the NAD±requiring enzyme, UDP-glucose dehydrogenase .
準備方法
合成経路および反応条件: グルクロン酸ナトリウムは、グルコースの酸化によって合成することができます。主な方法は、グルコースの第一級アルコール基をカルボキシル基に酸化し、グルクロン酸を得る方法です。 この酸を次に水酸化ナトリウムで中和すると、グルクロン酸ナトリウムが生成されます .
工業生産方法: グルクロン酸ナトリウムの工業生産には、通常、アスペルギルス・ニガーやシュードモナス属などの特定の微生物を用いたグルコースの発酵が含まれます。 発酵プロセスではグルクロン酸が生成され、その後水酸化ナトリウムで中和してグルクロン酸ナトリウムが得られます 。この方法は、効率性と環境への配慮から好まれています。
化学反応の分析
反応の種類: グルクロン酸ナトリウムは、以下のような様々な化学反応を起こします。
酸化: グルカル酸を生成するためにさらに酸化することができます。
還元: グルクロン酸ナトリウムは、グルクロン酸を生成するために還元することができます。
置換: ナトリウムイオンを他のカチオンに置き換える置換反応に関与することができます。
一般的な試薬と条件:
酸化: 通常、硝酸などの酸化剤を使用します。
還元: 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ナトリウムイオンを置き換えるために、様々な金属塩を使用することができます。
主要な生成物:
酸化: グルカル酸。
還元: グルクロン酸。
置換: 金属グルクロン酸塩。
4. 科学研究への応用
グルクロン酸ナトリウムは、科学研究において幅広い用途があります。
化学: 様々なグルクロン酸の合成における前駆体として使用されます。
生物学: 肝臓の解毒過程において重要な役割を果たします。
医学: 薬物の溶解性と排泄を向上させるために、薬物製剤に使用されます。
科学的研究の応用
Sodium glucuronate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various glucuronides.
Biology: Plays a crucial role in the detoxification processes in the liver.
Medicine: Utilized in drug formulation to enhance the solubility and excretion of drugs.
類似化合物との比較
Sodium gluconate: Another sodium salt derived from gluconic acid, known for its chelating properties.
Glucuronic acid: The parent compound of sodium glucuronate, involved in similar detoxification processes.
Glucaric acid: An oxidized form of glucuronic acid with applications in biodegradable polymers.
Uniqueness: this compound is unique due to its specific role in the detoxification processes in the liver, where it helps in the conjugation and elimination of various toxins and drugs. Its ability to enhance the solubility and excretion of substances makes it particularly valuable in medical and pharmaceutical applications .
特性
CAS番号 |
14984-34-0 |
|---|---|
分子式 |
C6H10NaO7 |
分子量 |
217.13 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1 |
InChIキー |
QKHMTHNLNZGTSP-JSCKKFHOSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
異性体SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |
正規SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |
物理的記述 |
Monohydrate: White solid; [Alfa Aesar MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




